lithium(1+) 4-cyanopyrimidine-2-carboxylate
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Overview
Description
Lithium(1+) 4-cyanopyrimidine-2-carboxylate is an organic ligand known for its unique chemical and physical properties. It is also referred to as lithium di-2-pyrimidinylamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-cyanopyrimidine-2-carboxylate typically involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-cyanopyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyrimidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Lithium(1+) 4-cyanopyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-inflammatory agent and its effects on cellular processes.
Medicine: Studied for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of lithium(1+) 4-cyanopyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play crucial roles in cellular signaling and metabolism. These interactions lead to the modulation of neurotransmitter levels, reduction of oxidative stress, and promotion of neuroprotection .
Comparison with Similar Compounds
Lithium(1+) 4-cyanopyrimidine-2-carboxylate can be compared with other similar compounds such as:
Lithium 2,6-di-tert-butyl phenolate: Used as a catalyst in hydroboration and cyanosilylation reactions.
1,1′-dilithioferrocene: Employed in organometallic chemistry and as a catalyst.
Nacnac lithium: Utilized in various catalytic processes.
These compounds share some similarities in their applications and chemical properties but differ in their specific uses and reactivity profiles.
Properties
CAS No. |
2703774-95-0 |
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Molecular Formula |
C6H2LiN3O2 |
Molecular Weight |
155.1 g/mol |
IUPAC Name |
lithium;4-cyanopyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-3-4-1-2-8-5(9-4)6(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
NVKBYYOGXXNXRL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=C(N=C1C#N)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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